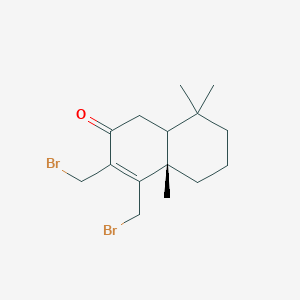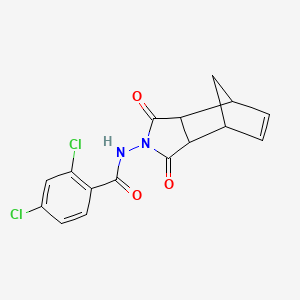
(4aS)-3,4-bis(bromomethyl)-4a,8,8-trimethyl-4a,5,6,7,8,8a-hexahydronaphthalen-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4aS)-3,4-bis(bromomethyl)-4a,8,8-trimethyl-4a,5,6,7,8,8a-hexahydronaphthalen-2(1H)-one is a complex organic compound characterized by its unique structure, which includes multiple bromomethyl groups and a hexahydronaphthalene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aS)-3,4-bis(bromomethyl)-4a,8,8-trimethyl-4a,5,6,7,8,8a-hexahydronaphthalen-2(1H)-one typically involves multiple steps:
Starting Material: The synthesis often begins with a suitable precursor such as a substituted naphthalene derivative.
Cyclization: The formation of the hexahydronaphthalene core can be accomplished through cyclization reactions, often involving acid or base catalysis.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale bromination: Utilizing continuous flow reactors to handle bromination reactions efficiently.
Automated purification systems: Employing advanced chromatographic techniques to achieve high throughput and purity.
Quality control: Implementing rigorous quality control measures to ensure consistency and safety in the final product.
Chemical Reactions Analysis
Types of Reactions
(4aS)-3,4-bis(bromomethyl)-4a,8,8-trimethyl-4a,5,6,7,8,8a-hexahydronaphthalen-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the bromine atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups and overall structure.
Cyclization and Rearrangement: Under certain conditions, the compound can undergo cyclization or rearrangement reactions, leading to new structural motifs.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine might yield an amine-substituted derivative, while oxidation could produce a ketone or carboxylic acid derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine
In biological and medicinal research, derivatives of this compound are investigated for their potential therapeutic properties. They may serve as lead compounds in drug discovery, particularly in the development of anti-cancer or anti-inflammatory agents.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and advanced materials. Its bromomethyl groups make it a versatile intermediate for various chemical processes.
Mechanism of Action
The mechanism by which (4aS)-3,4-bis(bromomethyl)-4a,8,8-trimethyl-4a,5,6,7,8,8a-hexahydronaphthalen-2(1H)-one exerts its effects depends on its specific application. In medicinal chemistry, for example, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
- (2S,4aS,9aS)-2,5,7-tribromo-4a-(bromomethyl)-1,1-dimethyl-2,3,4,4a,9,9a-hexahydro-1H-xanthene
- (2S,4aS,9aS)-2-bromo-4a-(bromomethyl)-1,1-dimethyl-2,3,4,4a,9,9a-hexahydro-1H-xanthene
Uniqueness
What sets (4aS)-3,4-bis(bromomethyl)-4a,8,8-trimethyl-4a,5,6,7,8,8a-hexahydronaphthalen-2(1H)-one apart from similar compounds is its specific arrangement of bromomethyl groups and the hexahydronaphthalene core
Properties
Molecular Formula |
C15H22Br2O |
|---|---|
Molecular Weight |
378.14 g/mol |
IUPAC Name |
(4aS)-3,4-bis(bromomethyl)-4a,8,8-trimethyl-5,6,7,8a-tetrahydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C15H22Br2O/c1-14(2)5-4-6-15(3)11(9-17)10(8-16)12(18)7-13(14)15/h13H,4-9H2,1-3H3/t13?,15-/m1/s1 |
InChI Key |
DMTHIPXSMWHVAP-AWKYBWMHSA-N |
Isomeric SMILES |
C[C@]12CCCC(C1CC(=O)C(=C2CBr)CBr)(C)C |
Canonical SMILES |
CC1(CCCC2(C1CC(=O)C(=C2CBr)CBr)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[5-hydroxy-5-(3-methoxyphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B11542503.png)
![2,4-Dibromo-6-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 2-bromobenzoate](/img/structure/B11542506.png)
![(3E)-3-{[2-(2,4-Dibromo-5-methylphenoxy)acetamido]imino}-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B11542509.png)
![3-(3-Chloro-1H-1,2,4-triazol-1-YL)-N-[3-(2,4-dichlorophenoxy)-5-nitrophenyl]adamantane-1-carboxamide](/img/structure/B11542514.png)

![Ethyl 6-methyl-2-oxo-4-{2-[2-oxo-2-(piperidin-1-yl)ethoxy]naphthalen-1-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11542523.png)
![2-Ethoxy-4-[(E)-({2-[(3-fluorophenyl)formamido]acetamido}imino)methyl]phenyl benzoate](/img/structure/B11542531.png)
![2-[(E)-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenyl (2E)-3-phenylprop-2-enoate](/img/structure/B11542539.png)
![2-(4-Methoxy-3-nitrophenyl)-3-[(4-methoxyphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B11542546.png)
![2,2'-[(4-cyano-1,2-thiazole-3,5-diyl)disulfanediyl]bis(N-cyclopropylacetamide)](/img/structure/B11542557.png)
![N'-[(E)-(4-Hydroxy-3-methoxyphenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B11542560.png)
![N-(5-bromopyridin-2-yl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B11542569.png)
